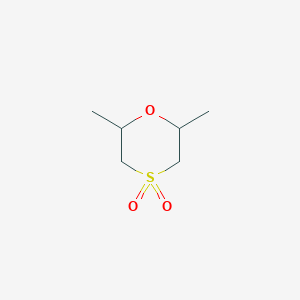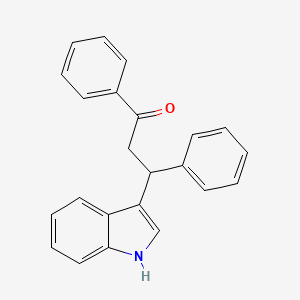
1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- is a chemical compound with a complex structure that includes an indole ring and two phenyl groups attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- typically involves the condensation of indole derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where an indole reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
科学研究应用
1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
1-(1H-Indol-3-yl)-1-propanone: A simpler analog with similar indole structure but lacking the additional phenyl groups.
3-(1H-Indol-3-yl)-1-phenyl-1-propanone: Another analog with one phenyl group instead of two.
Uniqueness
1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- is unique due to the presence of two phenyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. This structural feature may contribute to its potential as a versatile compound in various research and industrial applications.
属性
CAS 编号 |
5884-15-1 |
|---|---|
分子式 |
C23H19NO |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H19NO/c25-23(18-11-5-2-6-12-18)15-20(17-9-3-1-4-10-17)21-16-24-22-14-8-7-13-19(21)22/h1-14,16,20,24H,15H2 |
InChI 键 |
QITBXTLPRYWCHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



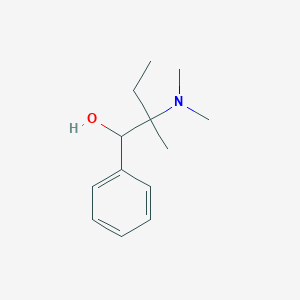

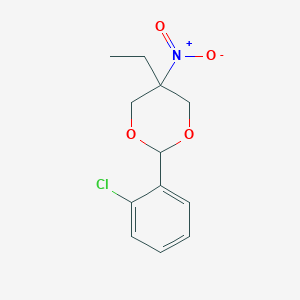
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

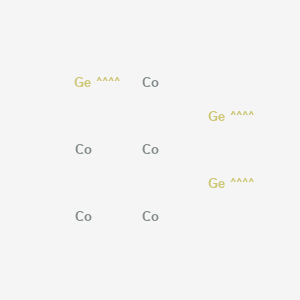
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
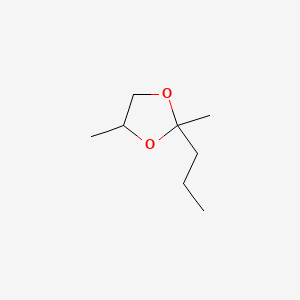
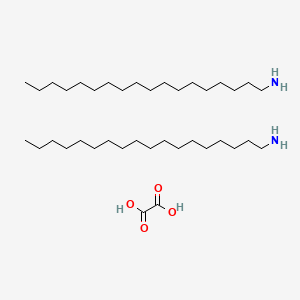
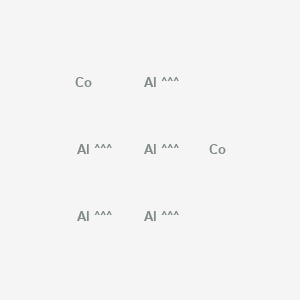
amino}benzoate](/img/structure/B14730682.png)
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
